3-Amino-5-bromo-1-methyl-1H-pyrazole-4-carboxylic Acid

Cross-coupling Suzuki-Miyaura Aminopyrazole

3-Amino-5-bromo-1-methyl-1H-pyrazole-4-carboxylic Acid (CAS 1781890-36-5) is a densely functionalized, heterocyclic building block belonging to the aminopyrazole-4-carboxylic acid class. Its molecular architecture features three orthogonal reactive handles on the pyrazole core: a free 3-amino group (nucleophilic), a 4-carboxylic acid (acylating/amide-coupling), and a 5-bromo substituent (cross-coupling electrophile).

Molecular Formula C5H6BrN3O2
Molecular Weight 220.02 g/mol
CAS No. 1781890-36-5
Cat. No. B3246421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-bromo-1-methyl-1H-pyrazole-4-carboxylic Acid
CAS1781890-36-5
Molecular FormulaC5H6BrN3O2
Molecular Weight220.02 g/mol
Structural Identifiers
SMILESCN1C(=C(C(=N1)N)C(=O)O)Br
InChIInChI=1S/C5H6BrN3O2/c1-9-3(6)2(5(10)11)4(7)8-9/h1H3,(H2,7,8)(H,10,11)
InChIKeyYQRDSIXXUXQBBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-5-bromo-1-methyl-1H-pyrazole-4-carboxylic Acid (CAS 1781890-36-5): Core Identity and Procurement-Relevant Specifications


3-Amino-5-bromo-1-methyl-1H-pyrazole-4-carboxylic Acid (CAS 1781890-36-5) is a densely functionalized, heterocyclic building block belonging to the aminopyrazole-4-carboxylic acid class [1]. Its molecular architecture features three orthogonal reactive handles on the pyrazole core: a free 3-amino group (nucleophilic), a 4-carboxylic acid (acylating/amide-coupling), and a 5-bromo substituent (cross-coupling electrophile). With a molecular weight of 220.02 g·mol⁻¹, an XLogP3 of 1.0, two hydrogen-bond donors, four hydrogen-bond acceptors, and a topological polar surface area (TPSA) of 81.1 Ų, it presents a balanced polarity profile distinct from both its non-halogenated and deaminated analogs . Commercially available from multiple suppliers at ≥98% purity , this compound serves as a versatile intermediate for parallel medicinal chemistry and diversity-oriented synthesis campaigns.

Why 3-Amino-5-bromo-1-methyl-1H-pyrazole-4-carboxylic Acid Cannot Be Simply Replaced by In-Class Analogs


Substituting this compound with a generic 'aminopyrazole carboxylic acid' or a regioisomeric analog introduces quantifiable risks in both synthetic efficiency and final product physicochemical profile. The 5-bromo substituent is not a passive placeholder; its leaving-group aptitude in cross-coupling reactions is ranked Br ≈ Cl ≫ I in aminopyrazole systems, with iodo analogs suffering substantial dehalogenation side reactions under standard Suzuki–Miyaura conditions [1]. Conversely, the non-halogenated analog (3-amino-1-methyl-1H-pyrazole-4-carboxylic acid, CAS 151733-97-0) entirely lacks the electrophilic handle required for late-stage diversification via palladium-catalyzed cross-coupling, while the des-amino analog (5-bromo-1-methyl-1H-pyrazole-4-carboxylic acid, CAS 54367-67-8) sacrifices one hydrogen-bond donor and alters the topological polar surface area (TPSA from 81.1 to 55.1 Ų), directly impacting downstream target binding and solubility profiles [2]. These compound-specific attributes mean that analog substitution without re-optimization of the synthetic route and biological assays carries material risk of failed coupling, altered pharmacokinetics, or loss of target engagement.

Quantitative Differentiation Evidence for 3-Amino-5-bromo-1-methyl-1H-pyrazole-4-carboxylic Acid Against Closest Analogs


Bromine vs. Iodine in Aminopyrazole Suzuki–Miyaura Cross-Coupling: Reduced Dehalogenation Side Reaction

In a direct head-to-head comparison of halogenated aminopyrazoles under Suzuki–Miyaura conditions, bromo and chloro derivatives demonstrated clear superiority over iodo derivatives, exhibiting a significantly reduced propensity to undergo undesired dehalogenation side reactions [1]. This finding directly elevates the 5-bromo substitution pattern of the target compound over any iodo analog for cross-coupling applications.

Cross-coupling Suzuki-Miyaura Aminopyrazole Dehalogenation

LogP Modulation: Bromine Increases Lipophilicity by +1.0 Log Unit vs. Non-Halogenated Analog

The presence of the 5-bromo substituent elevates the computed XLogP3-AA from 0 (non-halogenated analog, CAS 151733-97-0) to 1.0 (target compound), representing a 10-fold increase in theoretical partition coefficient [1]. The chloro analog (CAS 2273916-55-3) exhibits an intermediate XLogP3-AA of 0.9, a more modest +0.9 shift [2].

Lipophilicity Physicochemical properties Drug-likeness LogP

Aqueous Solubility Differential: Halogenation Imposes a >7-Fold Solubility Reduction vs. Non-Halogenated Analog

The target compound exhibits a calculated aqueous solubility of 1.3 g/L (25 °C) , whereas the non-halogenated analog (CAS 151733-97-0) has a predicted water solubility of approximately 9.3 g/L [1]. This ~7.2-fold solubility differential is chemically meaningful and must be factored into reaction solvent selection and biological assay design.

Solubility Physicochemical properties Formulation Biopharmaceutics

Hydrogen-Bond Donor Count Advantage Over Des-Amino Analog: Two vs. One H-Bond Donor

The target compound possesses two hydrogen-bond donors (3-NH₂ and 4-COOH) versus a single donor (4-COOH only) for the des-amino analog 5-bromo-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 54367-67-8), along with an increased TPSA of 81.1 vs. 55.1 Ų [1]. The additional amino group provides a critical H-bond donor for target engagement in biological systems and a second point for parallel derivatization.

Hydrogen bonding Target engagement Drug design TPSA

Three Orthogonal Reactive Handles Enable Sequential Derivatization Without Protecting-Group Manipulation

The 3-NH₂ (nucleophilic acylation/sulfonylation/diazotization), 4-COOH (amide coupling/esterification), and 5-Br (Suzuki/Buchwald–Hartwig/Ullmann coupling) represent three chemically orthogonal reactive centers on a single low-molecular-weight scaffold (MW 220). This orthogonality is architecturally impossible in the des-amino analog (CAS 54367-67-8, only two handles), the non-halogenated analog (CAS 151733-97-0, only two handles), or regioisomeric variants such as 3-amino-4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 1369241-29-1, which positions the carboxylic acid adjacent to the bromine, altering electronic and steric properties) [1].

Orthogonal reactivity Diversity-oriented synthesis Building block Parallel chemistry

High-Value Application Scenarios for 3-Amino-5-bromo-1-methyl-1H-pyrazole-4-carboxylic Acid


Parallel Synthesis of 3,4,5-Trisubstituted Pyrazole Libraries via Sequential Derivatization

The compound's three orthogonal handles enable a 'react-and-go' library protocol: (Step 1) amide coupling at the 4-COOH position using HATU/DIPEA with diverse amines; (Step 2) N-acylation or sulfonylation at the 3-NH₂; (Step 3) Suzuki–Miyaura cross-coupling at the 5-Br position with aryl/heteroaryl boronic acids, exploiting the demonstrated superiority of bromo- over iodo-aminopyrazoles in minimizing dehalogenation side products [1]. This sequential strategy avoids protecting-group chemistry and is directly compatible with 96-well plate formats for medicinal chemistry hit-to-lead exploration.

Kinase Inhibitor Scaffold Construction Leveraging Halogen-Specific Cross-Coupling Reactivity

Pyrazole-4-carboxylic acids are privileged scaffolds in kinase inhibitor design [1]. The 5-bromo substituent serves as a synthetic handle for late-stage installation of hydrophobic aryl/heteroaryl motifs that occupy the kinase back pocket. The bromine-specific reactivity advantage over iodine (reduced dehalogenation [2]) ensures higher coupling yields when introducing structurally diverse pharmacophores, making this compound a superior choice over iodo-analogs for kinase-focused library production.

Bromodomain Inhibitor Intermediate with Balanced Polarity for CNS-Penetrant Programs

With an XLogP3 of 1.0 and a TPSA of 81.1 Ų, this compound sits within the favorable physicochemical range for CNS drug discovery (typically LogP 1–4, TPSA < 90 Ų). The 3-amino group provides a critical hydrogen-bond donor that mimics the acetyl-lysine binding motif targeted by bromodomain inhibitors, a therapeutic class exemplified by patents from GSK and others [1]. The availability of the free carboxylic acid allows direct conjugation to permeability-enhancing moieties without additional deprotection steps.

Agrochemical Intermediate: Fungicidal Pyrazole-4-Carboxamide Synthesis

The pyrazole-4-carboxylic acid motif, particularly when halogenated at the 5-position, is a recurrent scaffold in succinate dehydrogenase inhibitor (SDHI) fungicides [1]. The target compound provides the carboxylic acid functionality pre-installed for direct conversion to the corresponding carboxamide—the pharmacophoric core of numerous commercial fungicides—while the 5-bromo group enables subsequent structural diversification via cross-coupling to optimize spectrum of activity and environmental fate properties.

Quote Request

Request a Quote for 3-Amino-5-bromo-1-methyl-1H-pyrazole-4-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.